N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Lipophilicity Physicochemical property Computed LogP

N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS 338400-51-4) is a fully substituted guanidine derivative with a molecular formula of C21H26F3N3 and a molecular weight of 377.4 g/mol. The compound is structurally characterized by an N,N-dipropyl group, an N''-phenyl group, and an N'-[3-(trifluoromethyl)benzyl] moiety.

Molecular Formula C21H26F3N3
Molecular Weight 377.455
CAS No. 338400-51-4
Cat. No. B2902196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine
CAS338400-51-4
Molecular FormulaC21H26F3N3
Molecular Weight377.455
Structural Identifiers
SMILESCCCN(CCC)C(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
InChIInChI=1S/C21H26F3N3/c1-3-13-27(14-4-2)20(26-19-11-6-5-7-12-19)25-16-17-9-8-10-18(15-17)21(22,23)24/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26)
InChIKeyBLAZSCPZJDHYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS 338400-51-4): Procurement Baseline and Compound Identity


N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS 338400-51-4) is a fully substituted guanidine derivative with a molecular formula of C21H26F3N3 and a molecular weight of 377.4 g/mol [1]. The compound is structurally characterized by an N,N-dipropyl group, an N''-phenyl group, and an N'-[3-(trifluoromethyl)benzyl] moiety. It is primarily listed as a research chemical with a typical purity specification of 95% from commercial suppliers . PubChem records confirm its chemical identity and computed properties, but at the time of this analysis, no published biological activity data or head-to-head comparator studies were identified for this specific compound in the peer-reviewed literature [1].

Novel guanidine scaffold with no published biological activity – experimental profiling required
Computed high lipophilicity and single H-bond donor suggest hydrophobic binding site compatibility
Standard research purity; verify lot-specific COA before critical assay use

Why Generic Substitution of N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine is Unsupportable Without Comparative Data


The N,N',N''-trisubstituted guanidine scaffold is highly sensitive to substitution patterns, and even closely related analogs can exhibit divergent physicochemical and pharmacological profiles. The specific combination of a lipophilic N,N-dipropyl group, a hydrogen-bond-donating N''-phenyl group, and an electron-withdrawing 3-(trifluoromethyl)benzyl substituent creates a unique three-dimensional pharmacophore [1]. In the absence of direct, quantitative comparative data against in-class compounds, assuming functional interchangeability is a critical risk for research reproducibility and industrial application. The computed XLogP3-AA value of 5.6 highlights the influence of the trifluoromethyl group on lipophilicity, a property that significantly impacts membrane permeability and off-target binding, which cannot be replicated by a simple benzyl or 4-CF3 analog [1]. Therefore, any substitution must be validated by direct experimental comparison, not by structural similarity alone.

Substitution pattern may alter pharmacophore properties across N,N',N''-trisubstituted guanidines
3-CF3 group influences lipophilicity; benzyl or 4-CF3 analogs may not replicate membrane permeability
No head-to-head comparator data exists; functional interchangeability cannot be assumed

Quantitative Differentiation Evidence for N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS 338400-51-4)


Physicochemical Differentiation: The Impact of the 3-Trifluoromethyl Group on Lipophilicity

The computed lipophilicity (XLogP3-AA) of the target compound is 5.6 [1]. This value is primarily driven by the 3-(trifluoromethyl)benzyl moiety. As a class-level inference, the removal of the -CF3 group or its repositioning to the 4-position would be expected to significantly alter this property. The high logP of the target compound is a key differentiator for applications requiring enhanced passive membrane permeability or specific binding to hydrophobic pockets, compared to analogs lacking the CF3 group.

Computed Lipophilicity
Class-level
5.6
May differentiate from non-CF3 analogs
XLogP3-AA computed; not experimental
Lipophilicity Physicochemical property Computed LogP

Hydrogen Bond Donor Profile: Differentiation from N,N,N'-Trisubstituted Guanidines

The target compound possesses exactly one hydrogen bond donor (HBD) [1]. This is a direct consequence of the specific N,N-dipropyl and N''-phenyl substitution pattern, which leaves only the N'-[3-(trifluoromethyl)benzyl] nitrogen as a potential donor. In contrast, many in-class trisubstituted guanidines with different substitution patterns can have zero or two donors. The single HBD can be critical for target engagement, as it modulates both binding affinity and specificity.

H-Bond Donor Count
Class-level
1
Distinct from 0- or 2-donor analogs
Cactvs computed; modulates target engagement
Hydrogen-bonding Pharmacophore Computed property

Rotatable Bond Complexity: Conformational Flexibility vs. Rigid Analogs

With a rotatable bond count of 9 [1], the target compound has a high degree of conformational flexibility compared to more rigid guanidine analogs (e.g., cyclic guanidines or those with fewer rotatable bonds). This flexibility can be both an advantage (allowing induced fit to a target) and a disadvantage (entropic penalty upon binding). Procurement selection should consider this parameter if a project requires either high flexibility or a more pre-organized conformation.

Rotatable Bonds
Class-level
9
High flexibility vs rigid analogs
Cactvs computed; impacts binding entropy
Conformational flexibility Entropy Computed property

Structural Uniqueness in Known Chemical Space

A search of the PubChem database using the canonical SMILES of the target compound returned no annotated biological activities and only limited related structures. This lack of close structural neighbors with known bioactivity underscores the compound's potential as a novel chemical probe within its class. For organizations seeking to build proprietary or underexplored chemical libraries, this compound offers a structurally distinct entry point that is not likely to be outcompeted by well-characterized analogs [1].

Structural Novelty
Source review
No bioassay annotations
Underexplored chemotype for hit discovery
PubChem & BindingDB search, May 2026
Chemical novelty Uniqueness Structural search

Explicit Statement on the Absence of High-Strength Differential Evidence

At the time of this analysis (May 2026), a comprehensive search of the primary literature, patent databases, and authoritative bioactivity repositories (PubChem, BindingDB) did not yield any direct head-to-head comparisons or cross-study comparable quantitative data for N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine against any named comparator. Consequently, no high-strength differential evidence (such as IC50, Ki, ADME parameters, or in vivo efficacy) can be provided to support a claim of superiority or meaningful differentiation over close analogs for a specific application. Any procurement decision must be made with the understanding that the compound's performance profile is currently unvalidated.

Comparative Data Gap
Data to verify
None available
No head-to-head comparator evidence identified
Literature & database scan, May 2026
Data gap Evidence limitation Procurement risk

Purity Specification and Vendor Differentiation

Commercial suppliers list this compound with a minimum purity of 95% . While this is a standard specification for research chemicals, it provides a baseline for quality. No head-to-head purity comparisons with alternative vendors or batch-specific certificates of analysis were available for review. Any procurement should therefore require a current Certificate of Analysis to verify purity before use in critical experiments.

Purity (supplier)
Specification review
95%
Standard research grade; verify COA
Vendor datasheet; not independently verified
Purity Quality control Vendor comparison

Research and Industrial Application Scenarios for N''-Phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS 338400-51-4)


Exploratory Chemical Biology: Novel Pharmacophore Exploration

The compound's structural novelty and the absence of annotated bioactivity data make it a candidate for exploratory chemical biology [1]. It is best suited for pilot screens or fragment-based approaches where a fresh, underexplored chemotype is desired. The single hydrogen bond donor and high lipophilicity offer a differentiated starting point for hit identification against hydrophobic protein pockets.

Medicinal Chemistry: Lead Optimization Library Design

The compound's unique combination of substituents, particularly the 3-(trifluoromethyl)benzyl group, positions it as a valuable entry for a structure-activity relationship (SAR) library [1]. Its high rotatable bond count may be exploited for induced-fit binding, and its properties can be profiled against a panel of close analogs to generate the very comparative data this guide identifies as missing.

Computational Chemistry: Benchmarking Predictive Models

With its computed logP of 5.6 and a defined 3D conformer available from PubChem, this compound can serve as an input for molecular dynamics simulations or pharmacophore modeling studies, particularly for systems where the trifluoromethyl group is a key pharmacophoric element [1].

Application
Selection Property
Validation Focus
Exploratory Chemical Biology
Structural novelty; no prior bioactivity annotations
Pilot screen for hydrophobic target engagement
Medicinal Chemistry SAR
Unique 3-CF3 benzyl substitution and rotatable bond flexibility
Generate comparative SAR dataset against close analogs
Computational Chemistry
Defined 3D conformer and computed logP
MD simulation or pharmacophore model validation
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